Atorvastatin Impurity F: An In-depth Technical Guide
Atorvastatin Impurity F: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atorvastatin Impurity F is a known process-related impurity in the synthesis of Atorvastatin, a widely prescribed HMG-CoA reductase inhibitor. This technical guide provides a comprehensive overview of Atorvastatin Impurity F, including its chemical identity, synthesis, and analytical characterization. Detailed experimental protocols for its synthesis and analysis are provided, along with a summary of its known physicochemical properties. This document is intended to serve as a valuable resource for researchers and professionals involved in the development, manufacturing, and quality control of Atorvastatin.
Chemical Identity and Physicochemical Properties
Atorvastatin Impurity F, also known as (3R,5R)-7-[[(3R,5R)-7-[2-(4-fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrol-1-yl]-3,5-dihydroxy-1-oxoheptyl]amino]-3,5-dihydroxyheptanoic acid, is a dimeric impurity formed during the manufacturing process of Atorvastatin.[1] Its formation is often associated with specific synthetic routes and conditions.
Table 1: Physicochemical Properties of Atorvastatin Impurity F
| Property | Value | Reference(s) |
| IUPAC Name | (3R,5R)-7-[[(3R,5R)-7-[2-(4-fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrol-1-yl]-3,5-dihydroxy-1-oxoheptyl]amino]-3,5-dihydroxyheptanoic acid | [1] |
| Synonyms | Atorvastatin Diamino Impurity, Atorvastatin Related Compound F | [1] |
| CAS Number | 887196-24-9 (free acid) | [2] |
| Molecular Formula | C40H48FN3O8 | [2] |
| Molecular Weight | 717.84 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [3] |
| Melting Point | 142°C | [3] |
Synthesis of Atorvastatin Impurity F
The synthesis of Atorvastatin Impurity F is primarily of interest for the preparation of analytical standards to monitor its presence in Atorvastatin active pharmaceutical ingredient (API). The formation of this impurity can occur via the Paal-Knorr condensation during the synthesis of the Atorvastatin core structure.[4] A common route involves the self-condensation of an amino ester intermediate.[4]
Experimental Protocol for Synthesis
The following is a generalized protocol based on literature reports for the synthesis of a protected form of Atorvastatin Impurity F, which can then be deprotected to yield the final compound.
Materials:
-
tert-butyl 2-((4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate (Amine intermediate 5)[4]
-
2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide (Diketone intermediate 6)[4]
-
Cyclohexane[4]
-
Morpholine[4]
-
Pivalic acid[4]
-
Tetrabutylammonium hydrogen sulfate (TBAHS)[4]
-
Methanol[4]
-
5% Palladium on carbon[4]
-
Hydrogen gas[4]
Procedure:
-
Self-condensation of the amine intermediate: The amino ester intermediate (5) is subjected to self-condensation to yield the corresponding diamino ester (8).[4] This reaction is typically carried out in a suitable solvent with a catalyst.
-
Paal-Knorr condensation: The resulting diamino ester (8) is then reacted with the diketone intermediate (6) in cyclohexane in the presence of morpholine, pivalic acid, and TBAHS.[4] The reaction mixture is refluxed for an extended period (e.g., 34 hours).[4] This step forms the protected Atorvastatin Impurity F.
-
Deprotection: The protecting groups are removed to yield Atorvastatin Impurity F. This can be achieved through catalytic hydrogenation using palladium on carbon in methanol to remove a Cbz protecting group, if present, followed by acidic or basic hydrolysis of ester and acetonide groups.[4]
-
Purification: The final compound is purified using techniques such as column chromatography or preparative HPLC.
Caption: Synthetic pathway for Atorvastatin Impurity F.
Analytical Characterization
The identification and quantification of Atorvastatin Impurity F in Atorvastatin API and drug products are crucial for quality control. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used for structural elucidation and confirmation.
High-Performance Liquid Chromatography (HPLC)
A variety of reversed-phase HPLC methods have been developed and validated for the separation and quantification of Atorvastatin and its impurities, including Impurity F.
Table 2: Representative HPLC Methods for Atorvastatin Impurity F Analysis
| Parameter | Method 1 | Method 2 (EP Monograph) |
| Column | X-Select CSH C18 (4.6 x 150 mm, 3.5 µm) | Octylsilyl C8 (L7) (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Buffer:Acetonitrile:Tetrahydrofuran (575:400:25, v/v/v) with 2g/L 1-Octane Sulfonic Acid Sodium Salt, pH 3.0 | Acetonitrile, Tetrahydrofuran, and Ammonium acetate buffer pH 5.0 |
| Elution Mode | Isocratic | Gradient |
| Flow Rate | 1.0 mL/min | 1.5 mL/min |
| Detection | UV at 246 nm | UV at 244 nm |
| Reference(s) | [5] | [6] |
Experimental Protocol for HPLC Analysis (General):
-
Standard and Sample Preparation: Prepare standard solutions of Atorvastatin Impurity F and the Atorvastatin API in a suitable diluent (e.g., a mixture of the mobile phase components). Prepare sample solutions of the Atorvastatin drug substance or product at a specified concentration.
-
Chromatographic System: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Injection: Inject equal volumes of the standard and sample solutions into the chromatograph.
-
Data Acquisition and Analysis: Record the chromatograms and measure the peak areas for Atorvastatin and Impurity F. Calculate the amount of Impurity F in the sample by comparing its peak area to that of the standard.
Caption: Workflow for HPLC analysis of Atorvastatin Impurity F.
Spectroscopic Data
¹H and ¹³C NMR spectroscopy are essential for the structural confirmation of Atorvastatin Impurity F.
Table 3: NMR Spectral Data for a Protected Form of Atorvastatin Impurity F [4]
| ¹H NMR (400 MHz, DMSO-d6) δ (ppm) | ¹³C NMR (400 MHz, DMSO-d6) δ (ppm) |
| 7.38-7.29 (m, 5H), 7.19 (t, 1H), 5.02 (s, 2H), 4.19-4.15 (m, 1H), 3.92-3.86 (m, 1H), 3.09-3.04 (m, 2H), 2.37-2.32 (m, 1H), 2.25-2.19 (m, 1H), 1.54-1.49 (m, 3H), 1.39-1.36 (m, 12H), 1.24 (s, 3H), 1.09-1.00 (m, 1H) | 19.52, 27.69, 29.89, 35.73, 35.99, 36.52, 42.14, 65.09, 65.92, 66.14, 79.62, 98.00, 127.68, 128.27, 137.26, 156.03, 169.54 |
Note: The provided NMR data corresponds to a protected intermediate of Atorvastatin Impurity F. The exact chemical shifts for the final deprotected impurity may vary.
Mass spectrometry provides information about the molecular weight and fragmentation pattern of Atorvastatin Impurity F.
Table 4: Mass Spectrometry Data for Atorvastatin Impurity F and its Protected Forms
| Compound | Ionization Mode | Observed m/z | Reference(s) |
| Protected Atorvastatin Impurity F | ESI+ | 854.06 [M+H]⁺ | [4] |
| Protected Atorvastatin Impurity F Intermediate | ESI+ | 430.5 [M+Na]⁺ | [4] |
| Protected Atorvastatin Impurity F Intermediate | ESI+ | 607.1 [M+H]⁺ | [4] |
The fragmentation pattern of Atorvastatin itself has been studied, and similar fragmentation pathways can be anticipated for Impurity F, involving cleavages of the side chains and the pyrrole ring.[7][8]
Pharmacological and Toxicological Profile
There is a significant lack of publicly available information regarding the specific pharmacological and toxicological properties of Atorvastatin Impurity F. It is primarily controlled as a process-related impurity to ensure the quality, safety, and efficacy of the final Atorvastatin drug product.[1] The general principle for drug impurities is that their levels should be kept as low as technically feasible and they should be qualified (i.e., their safety demonstrated) if they are present above certain thresholds defined by regulatory bodies like the ICH.[10] The potential for impurities to affect the therapeutic efficacy or cause adverse effects is a key consideration in drug development.[3]
Conclusion
Atorvastatin Impurity F is a critical quality attribute to be monitored during the production of Atorvastatin. This guide has provided a detailed overview of its chemical properties, synthesis, and analytical characterization. The provided experimental protocols and data tables serve as a valuable resource for scientists and researchers in the pharmaceutical industry. Further research into the specific biological activity and toxicological profile of Atorvastatin Impurity F is warranted to fully understand its potential impact on patient safety.
References
- 1. veeprho.com [veeprho.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. Atorvastatin impurity F | 1371615-56-3 | FA165540 [biosynth.com]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. mjcce.org.mk [mjcce.org.mk]
- 6. mdpi.com [mdpi.com]
- 7. scirp.org [scirp.org]
- 8. scirp.org [scirp.org]
- 9. researchgate.net [researchgate.net]
- 10. rjpn.org [rjpn.org]
